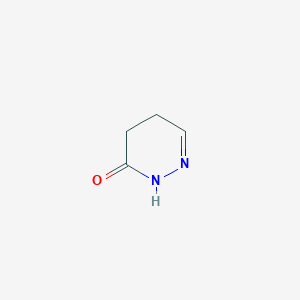

4,5-Dihydropyridazin-3(2h)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

61468-81-3 |

|---|---|

Fórmula molecular |

C4H6N2O |

Peso molecular |

98.10 g/mol |

Nombre IUPAC |

4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C4H6N2O/c7-4-2-1-3-5-6-4/h3H,1-2H2,(H,6,7) |

Clave InChI |

ORSUMIZRRGPJBR-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NN=C1 |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways for 4,5 Dihydropyridazin 3 2h One Derivatives

Classical and Established Synthetic Routes

The foundational methods for synthesizing 4,5-dihydropyridazin-3(2H)-one derivatives have been well-established, primarily relying on condensation and cyclization reactions. These routes offer reliable access to a wide array of substituted pyridazinones.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most prevalent and versatile approach to the pyridazinone ring system involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. sphinxsai.com This fundamental reaction efficiently forms the heterocyclic core.

A cornerstone in the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones is the cyclization of β-aroylpropionic acids with hydrazine hydrate (B1144303) or substituted hydrazines. mdpi.comingentaconnect.comresearchgate.net The reaction typically proceeds by heating the β-aroylpropionic acid with hydrazine hydrate in a suitable solvent, such as ethanol, to induce cyclization and dehydration, affording the desired dihydropyridazinone. ingentaconnect.com This method is robust and has been widely used to prepare a variety of derivatives with different aromatic substituents. rsc.org For instance, the reaction of 3-(4-flourobenzoyl) propionic acid with hydrazine hydrate or arylhydrazines serves as a key step in the synthesis of novel pyridazinone derivatives. ingentaconnect.com

Table 1: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones via Cyclization of β-Aroylpropionic Acids

| Starting Material | Reagents | Product | Yield | Reference |

| β-Benzoylpropionic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | researchgate.net |

| 3-(4-Flourobenzoyl) propionic acid | Hydrazine hydrate | 6-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | Not specified | ingentaconnect.com |

| 3-(4-Flourobenzoyl) propionic acid | Arylhydrazines | 2-Aryl-6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives | Not specified | ingentaconnect.com |

| β-(Aminophenyl) propionic acid | Hydrazine hydrate | 6-(Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | Not specified | researchgate.net |

The reaction of γ-ketoacids or their ester derivatives with hydrazine hydrate is a fundamental and widely employed method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. sphinxsai.commdpi.com This condensation reaction provides a direct route to the pyridazinone ring system. The process involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the stable heterocyclic product. For example, 4-oxo-4-phenylbutanoic acid can be reacted with hydrazine hydrate to produce 6-phenyl-4,5-dihydropyridazin-3(2H)-one. mdpi.com This straightforward approach is applicable to a variety of ketoacids, making it a valuable tool in the synthesis of this class of compounds. sphinxsai.com

Friedel-Crafts Acylation Intermediates in Dihydropyridazinone Formation

A common strategy for accessing the necessary β-aroylpropionic acid precursors involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). researchgate.net In this reaction, the aromatic ring attacks the anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, leading to the formation of the corresponding β-aroylpropionic acid. researchgate.net This intermediate can then be directly subjected to cyclization with hydrazine hydrate to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one. This two-step sequence, starting from a simple arene and succinic anhydride, represents a highly efficient and practical route to these heterocyclic systems.

Table 2: Two-Step Synthesis of Dihydropyridazinones via Friedel-Crafts Acylation

| Aromatic Substrate | Reagents | Intermediate | Subsequent Reagents | Final Product | Reference |

| Benzene (B151609) | Succinic anhydride, AlCl₃ | β-Benzoylpropionic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

| o-Cresyl methyl ether | Succinic anhydride | γ-Keto acid | Hydrazine hydrate | 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | ingentaconnect.com |

Reactions Involving β-Aroylacrylic Acid Derivatives

β-Aroylacrylic acids are also valuable precursors for the synthesis of pyridazinone derivatives, although they typically lead to the unsaturated pyridazin-3(2H)-one ring system directly. However, the corresponding saturated 4,5-dihydropyridazin-3(2H)-ones can be obtained through subsequent reduction steps. The initial reaction involves the condensation of the β-aroylacrylic acid with hydrazine, which proceeds via a Michael addition followed by cyclization and dehydration. mdpi.comrsc.org

Advanced and Stereoselective Synthetic Strategies

More recently, efforts have been directed towards the development of more sophisticated and stereoselective methods for the synthesis of this compound derivatives, aiming to control the stereochemistry of the resulting products.

A notable advancement is the modular three-component synthesis of highly enantioenriched 2,4,6-trisubstituted dihydropyridazinones. researchgate.net This strategy involves the nucleophilic substitution of α-bromoacetates with silyl (B83357) enol ethers, followed by a condensation reaction with hydrazine derivatives. researchgate.net This approach allows for the construction of complex and chirally pure pyridazinone structures in a convergent manner, opening avenues for the synthesis of specific stereoisomers with potential applications in medicinal chemistry. researchgate.net

Table 3: Three-Component Synthesis of Enantioenriched Dihydropyridazinones

| Component 1 | Component 2 | Component 3 | Product | Enantiomeric Ratio | Reference |

| α-Bromoacetates | Silyl enol ethers | Hydrazine derivatives | 2,4,6-Trisubstituted dihydropyridazinones | Up to 95:5 | researchgate.net |

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds. In the context of this compound synthesis, NHC catalysis facilitates asymmetric [4+2] annulation reactions. researchgate.net An expeditious protocol utilizes NHCs to assemble chiral 4,5-dihydropyridazin-3(2H)-ones from α-chloro hydrazones and α-chloro aliphatic aldehydes. researchgate.net

In this process, the NHC catalyst reacts with the aldehyde to form a reactive enolate intermediate (specifically, a homoenolate equivalent). figshare.com This intermediate then undergoes an asymmetric [4+2] annulation with 1,2-diaza-1,3-dienes, which are generated in situ from the α-chloro hydrazones. researchgate.net This reaction constructs the dihydropyridazinone ring and establishes a stereogenic center at the C4 position. researchgate.net The key advantages of this method include mild reaction conditions, operational simplicity, and the ability to produce optically active products with good to excellent enantioselectivities. researchgate.netnih.gov The development of cooperative catalytic systems, for instance combining NHC organocatalysis with transition-metal catalysis, has further expanded the scope of these annulation reactions, enabling new reaction pathways for homoenolate intermediates. figshare.com

Table 1: NHC-Catalyzed Asymmetric [4+2] Annulation for Chiral Dihydropyridazinones This table is representative of the types of results obtained in such reactions, based on descriptions in the literature.

| Entry | Aldehyde Substrate | Hydrazone Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Propanal | Aryl-substituted | Good | High |

| 2 | Butanal | Aryl-substituted | Excellent | Excellent |

| 3 | Phenylacetaldehyde | Alkyl-substituted | Good | Good |

[4+2] Annulation Reactions in Dihydropyridazinone Synthesis

The [4+2] annulation, or Diels-Alder reaction, is a cornerstone of cyclic compound synthesis. An unprecedented [4+2] annulation reaction for synthesizing this compound derivatives involves the reaction between in situ generated azoalkenes and azlactones. nih.govacs.org Azoalkenes, acting as the four-atom component, are typically generated from α-halogeno hydrazones in the presence of a base. acs.org The azlactones serve as the two-atom dienophile.

This methodology provides straightforward access to a diverse library of this compound derivatives. nih.govacs.org A significant advantage of this approach is the ability to perform it as a one-pot reaction. acs.org In this one-pot protocol, the azlactones can be formed in situ from N-acyl amino acids, which then react with the in situ generated azoalkenes, streamlining the synthetic process. nih.govacs.org The versatility of this method is highlighted by its applicability to gram-scale synthesis and the potential for the resulting products to be converted into other valuable nitrogen-containing heterocycles. nih.govacs.org

Domino Hydrohydrazination and Condensation Protocols

Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, offer high efficiency in chemical synthesis. For dihydropyridazinones, a solid-phase synthesis strategy provides an effective domino protocol. nih.gov This method begins with polymer-supported γ-keto-esters, which are prepared from Wang resin and substituted 4-oxo-butanoic acids. nih.gov

These polymer-bound substrates react with various hydrazines to yield the corresponding hydrazones. nih.gov Without isolation, the intermediate hydrazone undergoes a cyclization-cleavage step under mild conditions. nih.gov This sequence of hydrohydrazination followed by intramolecular condensation and cleavage from the solid support affords the desired 4,5-dihydro-3(2H)-pyridazinones in good yields. nih.gov This strategy is particularly attractive for creating chemical libraries for biological screening due to its efficiency and the ease of purification associated with solid-phase synthesis. nih.gov

Inverse Electron-Demand Diels–Alder (IEDDA) Reactions for Polycyclic Dihydropyridazinones

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful variant of the [4+2] cycloaddition where an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org This reaction is particularly useful for synthesizing nitrogen-containing heterocycles. wikipedia.orgnih.gov In a typical IEDDA reaction leading to pyridazine (B1198779) systems, a tetrazine (the electron-poor diene) reacts with an alkene (the electron-rich dienophile) to form a bicyclic dihydropyridazine (B8628806) intermediate. researchgate.net This intermediate then undergoes a retro-Diels-Alder reaction, expelling a small molecule like dinitrogen (N₂) to form the stable pyridazine or dihydropyridazine ring. researchgate.net

This strategy has been effectively applied to the one-pot synthesis of polycyclic 4,5-dihydropyridazine-3(2H)-ones from alkenes. acs.org The reaction mechanism involves the formation of a dihydropyridazine intermediate which can be further transformed to yield complex polycyclic structures. researchgate.netresearchgate.net The IEDDA reaction is notable for its high chemoselectivity and fast reaction rates, often proceeding without the need for a catalyst. nih.gov Its application has been demonstrated in bioorthogonal chemistry, materials science, and the total synthesis of natural products. nih.gov

Copper-Catalyzed Annulation Methodologies

Copper catalysis offers a cost-effective and efficient alternative to more expensive transition metals for various organic transformations. rsc.orgrsc.org A one-pot, copper-catalyzed annulation has been developed for the synthesis of 2,6-diaryl-4,5-dihydropyridazin-3(2H)-ones. researchgate.net This three-component reaction involves the condensation of aldehydes, arylhydrazines, and 3-acryloyloxazolidin-2-one. researchgate.net The use of a copper catalyst is crucial for facilitating the annulation process to form the dihydropyridazinone ring. researchgate.net Chiral bis(oxazoline)copper(II) complexes have also been explored as Lewis acid catalysts for enantioselective Diels-Alder reactions, which can be applied to the synthesis of chiral pyridazinone derivatives. researchgate.net

Table 2: Copper-Catalyzed One-Pot Synthesis of Dihydropyridazinones This table illustrates the scope of the three-component reaction based on literature findings.

| Entry | Aldehyde | Arylhydrazine | Yield (%) |

| 1 | Benzaldehyde | Phenylhydrazine | High |

| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | Good |

| 3 | 4-Methoxybenzaldehyde | 4-Tolylhydrazine | High |

| 4 | 2-Naphthaldehyde | Phenylhydrazine | Good |

One-Pot Multicomponent Cyclocondensation Approaches

One-pot multicomponent reactions are highly valued in synthetic chemistry for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. ijcrt.orgnih.gov Several such methods have been reported for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.

One approach involves a three-component reaction between aromatic arenes, succinic anhydride, and a substituted phenylhydrazine, using boric acid as a catalyst. researchgate.net This method is noted for its good yields and short reaction times. researchgate.net Another efficient one-pot synthesis involves the copper-catalyzed reaction of aldehydes, arylhydrazines, and 3-acryloyloxazolidin-2-one, as previously mentioned. researchgate.net Furthermore, the [4+2] annulation of in situ generated azoalkenes and azlactones can be performed as a one-pot protocol, enhancing its practicality. nih.govacs.org These multicomponent strategies represent a powerful tool for the efficient construction of diverse dihydropyridazinone libraries. nih.gov

Functional Group Tolerance and Regioselectivity in Synthesis

The utility of a synthetic method is greatly enhanced by its tolerance for a wide range of functional groups and its ability to control the regiochemical outcome of the reaction. In the synthesis of 4,5-dihydropyridazin-3(2H)-ones, these factors are crucial for creating structurally diverse molecules.

Many modern synthetic protocols, such as NHC-catalyzed and copper-catalyzed annulations, exhibit high functional group tolerance. researchgate.netmdpi.com This allows for the use of starting materials bearing various substituents (e.g., halogens, methoxy (B1213986) groups) on the aromatic rings of aldehydes or hydrazines without interfering with the cyclization reaction. researchgate.net The Hantzsch synthesis of dihydropyridines, a related multicomponent reaction, is also known for its good functional group tolerance. ijcrt.orgnih.gov

Regioselectivity, which dictates the specific orientation of reactants in the final product, is another critical consideration. In some multicomponent reactions, the choice of reactants can direct the regiochemical outcome. For instance, in a Hantzsch-type synthesis of dihydropyridines, using aromatic aldehydes can lead to 1,2-dihydropyridine regioisomers, whereas aliphatic aldehydes can produce the classical 1,4-dihydropyridine (B1200194) products. nih.gov This level of control is essential for the targeted synthesis of specific isomers of this compound and its derivatives.

Mechanistic Investigations of Dihydropyrazinone Formation

The formation of the this compound ring system is a cornerstone of its synthetic chemistry. Mechanistic investigations, while not exhaustively detailed for every conceivable reaction condition, have shed light on the probable pathways, intermediates, and controlling factors that govern this cyclization process. The reaction typically proceeds through the condensation of a γ-ketoacid with a hydrazine derivative, a transformation that involves several key steps.

The generally accepted mechanism commences with the nucleophilic attack of a nitrogen atom from the hydrazine onto the carbonyl carbon of the γ-ketoacid. This initial step leads to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of a hydrazone intermediate. This hydrazone is a critical juncture in the reaction pathway, as its existence has been supported by spectroscopic analysis in related reactions.

The reaction conditions, including temperature, solvent, and the presence of catalysts, can significantly influence the reaction rate and yield. While not extensively studied for this specific reaction, the principles of kinetic versus thermodynamic control are pertinent. It is conceivable that under certain conditions, a kinetically favored, less stable intermediate could be formed, which might then rearrange to the more thermodynamically stable dihydropyridazinone product. However, in most reported syntheses, the reaction conditions are set to favor the formation of the thermodynamically stable final product.

Computational studies on analogous heterocyclic systems have provided valuable insights into the energetics of such cyclization reactions. These studies can model the transition states of the intramolecular cyclization, helping to predict the most likely reaction pathway and the factors that can lower the activation energy barrier. While specific computational studies on the formation of the parent this compound are not widely reported, the principles derived from similar systems are applicable.

Spectroscopic methods play a crucial role in elucidating the reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to identify the structures of both the final products and any stable intermediates, such as the hydrazone. For instance, the disappearance of the characteristic carbonyl and carboxylic acid signals of the starting material and the appearance of amide and alkene signals in the respective spectra would provide evidence for the formation of the dihydropyridazinone ring.

Table 1: Key Steps in the Proposed Mechanism of this compound Formation

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of hydrazine on the γ-ketoacid carbonyl | Tetrahedral Intermediate |

| 2 | Dehydration | Hydrazone |

| 3 | Intramolecular nucleophilic acyl substitution | Cyclic Intermediate |

| 4 | Elimination of water | This compound |

Table 2: Spectroscopic Evidence for Reaction Progression

| Spectroscopic Technique | Observation in Starting Material (γ-Ketoacid) | Observation in Product (this compound) |

| IR Spectroscopy | Strong C=O stretch (ketone), Broad O-H stretch (acid) | Strong C=O stretch (amide), N-H stretch |

| ¹H NMR Spectroscopy | Signals corresponding to aliphatic protons, acidic proton | Signals for protons on the dihydropyridazinone ring, NH proton |

| ¹³C NMR Spectroscopy | Carbonyl carbon (ketone), Carboxyl carbon | Amide carbonyl carbon, Olefinic carbons |

Structural Elucidation and Conformational Analysis of 4,5 Dihydropyridazin 3 2h One Derivatives

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

In the case of (E)-6-(4-hydroxy-3-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one, X-ray analysis revealed that the dihydropyridazine (B8628806) ring adopts a screw-boat conformation. nih.gov The planarity of the ring is distorted, as indicated by a root-mean-square deviation of 0.166 Å. nih.gov The dihedral angle between the mean plane of this ring and the attached benzene (B151609) ring is minimal, at 0.77 (12)°. nih.gov

The crystal packing of these molecules is governed by a network of intermolecular hydrogen bonds. For instance, in the aforementioned derivative, O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds are crucial in forming a three-dimensional supramolecular assembly. nih.gov The N—H⋯O interactions, in particular, create R22(8) graph-set motifs, while O—H⋯O bonds generate C(5) chains. nih.gov

Table 1: Selected Bond Lengths for a 4,5-Dihydropyridazin-3(2H)-one Derivative

| Bond | Length (Å) |

| O1=C1 | 1.2316 (14) |

| N2—C1 | 1.2830 (15) |

| N2—N3 | 1.3877 (14) |

| N3—C4 | 1.3464 (15) |

Data sourced from a representative pyridazinone derivative structure. nih.gov

Advanced Spectroscopic Characterization in Structural Assignment

Beyond initial identification, advanced spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are instrumental in confirming the structural features of this compound derivatives.

FT-IR spectroscopy provides evidence for the presence of key functional groups. For example, in 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, the N-H stretching vibration is observed at 3304 cm⁻¹, while the carbonyl (C=O) stretch appears at 1647 cm⁻¹. mdpi.com The aromatic C-H and the N=C stretching vibrations are also identifiable in the spectrum. mdpi.com

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical environment of protons and carbon atoms, respectively. The synthesis of various pyridazin-3(2H)-one derivatives has been confirmed using these techniques, providing detailed information on the molecular framework. mdpi.comresearchgate.net

Table 2: Spectroscopic Data for 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

| Technique | Feature | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) |

| FT-IR | N-H Stretch | 3304 |

| FT-IR | C-H Stretch | 3124–2893 |

| FT-IR | C=O Stretch | 1647 |

| FT-IR | N=C Stretch | 1600 |

| ¹H NMR | CH₂ | 2.96 (s, 2H) |

Data is for a representative pyridazinone derivative. mdpi.com

Conformational Studies and Stereochemistry of Substituted Dihydropyridazinones

The flexibility of the this compound ring allows for different conformations, which can be studied using both experimental and computational methods. The screw-boat conformation is a commonly observed arrangement for this ring system in the solid state. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the most stable conformers of a molecule. For (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate, theoretical calculations identified two stable conformers, C1 and C2. researchgate.net The C2 form was found to be in agreement with the experimental X-ray structure and was more stable than the C1 form by 33.32 kJ/mol. researchgate.net This stability difference is attributed to the distribution of charges on the acetate (B1210297) group atoms. researchgate.net The stereochemistry, such as the (E)-configuration of a styryl substituent, is also confirmed through these detailed structural analyses. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Bonding Patterns

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govuctm.edu By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. uctm.edu

For (E)-6-(4-hydroxy-3-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one, this analysis provides a quantitative breakdown of the various interactions contributing to the crystal packing. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. nih.govresearchgate.net The most significant contributions to the crystal packing are from H···H, H···O/O···H, and H···C/C···H contacts. nih.gov Notably, in this specific derivative, C—H⋯π and aromatic π–π stacking interactions were not observed. nih.gov

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for (E)-6-(4-hydroxy-3-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 43.3 |

| H···O/O···H | 22.6 |

| H···C/C···H | 19.3 |

| H···N/N···H | 5.8 |

| C···N/N···C | 3.0 |

Data sourced from the analysis of a representative dihydropyridazinone derivative. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations have been instrumental in elucidating the molecular geometry and vibrational frequencies of pyridazinone derivatives.

For instance, a study on 4,5-Dichloropyridazin-3-(2H)-one utilized DFT with the B3LYP/6-31G(d,p) basis set to calculate the molecular geometry and vibrational frequencies of both its monomeric and dimeric forms. jocpr.comresearchgate.net The results indicated that the theoretical calculations for the dimeric form were in good agreement with experimental data, highlighting the importance of intermolecular interactions in the solid state. jocpr.comresearchgate.net

DFT calculations are also employed to determine various reactivity descriptors. For a series of dihydrothiouracil-based indenopyridopyrimidines, DFT at the B3LYP/6-311++G(d,p) level was used to calculate chemical potential (µ), chemical hardness (η), and electrophilicity (ω). nih.gov These descriptors help in understanding the reactivity of the molecules in different environments, such as in the gas phase versus an aqueous phase. nih.gov

Furthermore, DFT has been applied to study the interactions of pyridazine (B1198779) with various atoms. A study on 3-pyridazine nanoclusters interacting with atoms like Phosphorus (P), Aluminum (Al), Arsenic (As), Boron (B), Carbon (C), and Indium (In) used DFT to understand the nature of bonding and its effect on binding energy. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular reactivity and stability. jocpr.comresearchgate.net

In the study of 4,5-Dichloropyridazin-3-(2H)-one, FMO analysis was performed at the B3LYP/6-31G(d,p) level of theory. jocpr.comresearchgate.net The HOMO and LUMO energies were calculated, along with the energy gap (ΔE = E_HOMO - E_LUMO). jocpr.comresearchgate.net Such analyses provide insights into the kinetic stability of the molecule; a larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.

FMO analysis is also critical in understanding reaction mechanisms. For example, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and stereochemistry. nih.gov The energy and symmetry of these frontier orbitals dictate whether a reaction is thermally or photochemically allowed, as described by the Woodward-Hoffmann rules. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com MEP maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comresearchgate.net

For 4,5-Dichloropyridazin-3-(2H)-one, the MEP map was generated at the B3LYP/6-31G(d,p) level. researchgate.net The map revealed that the most negative region was located on the oxygen atom (O1), with a V(r) value of -157.689 kJ/mol, identifying it as a likely site for electrophilic attack. researchgate.net

MEP analysis has also been successfully used to establish structure-activity relationships. In a study of 3-methoxy flavone (B191248) derivatives, MEP maps were used to correlate the anti-picornavirus activities of the compounds with negative MEP values in specific regions of the molecules. nih.gov This demonstrates the utility of MEP in identifying the key structural features responsible for biological activity.

In Silico Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding affinity and mode of interaction between a ligand (e.g., a 4,5-dihydropyridazin-3(2h)-one derivative) and a protein target. researchgate.netnih.gov

A molecular docking study of various this compound derivatives was conducted to investigate their potential as antifungal, antibacterial, and anti-helmintic agents. researchgate.net The study aimed to identify compounds with good binding affinity towards specific protein targets, such as those with PDB IDs 5TZ1 (antifungal), 1JXA (antibacterial), and 1OJ0 (anti-helmintic). researchgate.net The results of such simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govbiotechrep.ir

The process typically involves preparing the 3D structures of both the ligand and the protein, followed by running docking simulations using specialized software. researchgate.netnih.gov The output provides a docking score, which is an estimation of the binding free energy, and the predicted binding pose of the ligand in the active site of the protein. researchgate.netumpr.ac.id

Computational Predictions of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR studies by allowing for the rapid evaluation of virtual compounds and the identification of key structural features (pharmacophores) responsible for activity.

For pyridazinone derivatives, computational SAR studies can involve a combination of the techniques mentioned above. For example, by systematically modifying the substituents on the this compound core and calculating properties like electronic descriptors (from DFT), HOMO-LUMO gaps (from FMO), and docking scores, researchers can build predictive models.

An example of SAR can be seen in the development of inhibitors for the protozoan parasite Trypanosoma cruzi. nih.gov While not focused on pyridazinones, the principles are transferable. In that study, modifications to different parts of a benzodiazepinedione scaffold led to changes in potency and metabolic stability. nih.gov For instance, the introduction of a 4-methoxy group had a different effect on activity compared to a 2-methoxy group. nih.gov Such insights are invaluable for guiding the synthesis of more effective analogs.

Tautomerization Studies of Pyridazinone Systems

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key characteristic of pyridazinone systems. nih.govresearchgate.net The 3(2H)-pyridazinone form can exist in equilibrium with its tautomeric form, pyridazin-3-ol. nih.govresearchgate.net Understanding the factors that influence this equilibrium is crucial as the different tautomers can exhibit distinct biological activities and physicochemical properties.

Theoretical studies using DFT have been employed to investigate the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol. nih.govresearchgate.net One such study, using the B3LYP/6-311++G** level of theory, explored two potential mechanisms for this conversion: a direct hydrogen transfer and a double hydrogen transfer via a dimer. nih.govresearchgate.net

The calculations revealed a high activation energy of 42.64 kcal/mol for the direct transfer, attributed to the strained four-membered transition state. In contrast, the double hydrogen transfer mechanism through a dimeric intermediate had a much lower activation energy of 14.66 kcal/mol, suggesting it is the more favorable pathway in the gas phase. nih.govresearchgate.net The study also highlighted the significant role of protic polar solvents in reducing the activation energy for the direct transfer mechanism. nih.govresearchgate.net

Exploration of Biological Potential and Mechanisms of Action in Vitro and in Silico Focus

Antimicrobial Activity Studies

Derivatives of 4,5-dihydropyridazin-3(2H)-one have demonstrated promising activity against a spectrum of microbial pathogens, including bacteria and fungi. nih.govidosi.org The modular nature of the pyridazinone ring allows for synthetic modifications that can enhance potency and selectivity, making it a versatile template for the development of new antimicrobial agents. researchgate.netnih.gov

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, certain synthesized compounds have shown significant efficacy. For instance, a novel series of pyridazinone derivatives demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.comresearchgate.net

In one study, compound 7 (a pyridazinone derivative) was effective against E. coli, MRSA, S. typhimurium, and A. baumannii with a MIC of 7.8 µM. mdpi.com Another derivative, compound 13 , exhibited potent activity against the Gram-negative bacteria A. baumannii and P. aeruginosa, with MICs of 3.74 and 7.48 µM, respectively. mdpi.com Furthermore, some pyridazinone-based diarylurea derivatives have exhibited potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg/mL. nih.gov

The precise mechanism of action for the antibacterial effects of this compound derivatives is still under investigation. However, research on related heterocyclic compounds suggests potential mechanisms. One plausible mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of these compounds may allow them to interfere with the phospholipid bilayer, leading to increased permeability and leakage of cellular components. Another potential mode of action is the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antibiotics. By inhibiting these pumps, the compounds could increase the intracellular concentration of the antibacterial agent, thereby enhancing its efficacy.

Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound 7 | E. coli | 7.8 | mdpi.com |

| Compound 7 | MRSA | 7.8 | mdpi.com |

| Compound 7 | S. typhimurium | 7.8 | mdpi.com |

| Compound 7 | A. baumannii | 7.8 | mdpi.com |

| Compound 13 | A. baumannii | 3.74 | mdpi.com |

| Compound 13 | P. aeruginosa | 7.48 | mdpi.com |

| Compound 3 | MRSA | 4.52 | mdpi.com |

Several studies have highlighted the antifungal properties of pyridazinone derivatives against a range of pathogenic fungi, including species of Candida and Aspergillus. nih.govidosi.orgnih.gov For example, certain 6-substituted phenyl-2-[{(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl}-methyl]-2,3,4,5-tetrahydro pyridazin-3-one derivatives have been noted for their antifungal potential. sarpublication.com One pyridazinone-based diarylurea derivative, compound 8g , demonstrated significant antifungal activity against Candida albicans with a MIC of 16 μg/mL. nih.gov

The proposed mechanism for the antifungal action of many nitrogen-containing heterocyclic compounds, such as azoles, involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. It is hypothesized that pyridazinone derivatives may act in a similar manner by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 8g | Candida albicans | 16 | nih.gov |

The investigation into the anti-helmintic properties of this compound derivatives is a relatively underexplored area of research. While studies have demonstrated the anthelmintic activity of other nitrogen-containing heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives against nematodes like Rhabditis sp., specific data on this compound is limited. mdpi.comphcogrev.com The structural similarities between these classes of compounds suggest that pyridazinone derivatives could potentially exhibit anti-helmintic effects, warranting further investigation in this area.

Anti-inflammatory and Analgesic Properties

The pyridazinone scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. benthamdirect.comresearchgate.net Research has focused on their ability to inhibit key enzymes in the inflammatory cascade and to modulate pain signaling pathways.

A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some pyridazinone derivatives have been shown to be selective inhibitors of COX-2. sarpublication.comnih.gov For example, the 2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one derivative (ABT-963) demonstrated a high selectivity ratio for COX-2 over COX-1 (276:1). sarpublication.com

In addition to COX inhibition, some heterocyclic compounds have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway that produces leukotrienes. nih.govplos.orgnih.gov While specific IC50 values for this compound derivatives against 5-LOX are not extensively reported in the available literature, related structures have shown inhibitory activity. For instance, certain isoxazole (B147169) derivatives have been identified as potent 5-LOX inhibitors, with IC50 values as low as 8.47 µM. nih.govplos.orgnih.gov The dual inhibition of both COX and 5-LOX pathways is a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially fewer side effects.

In Vitro Anti-inflammatory Activity of Pyridazinone and Related Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| ABT-963 | COX-2 | - | 276 | sarpublication.com |

| Isoxazole Derivative C6 | COX-2 | 0.55 | 61.73 | nih.gov |

| Isoxazole Derivative C5 | COX-2 | 0.85 | 41.82 | nih.gov |

| Isoxazole Derivative C3 | 5-LOX | 8.47 | - | nih.govplos.org |

| Isoxazole Derivative C5 | 5-LOX | 10.48 | - | nih.govplos.org |

The analgesic effects of pyridazinone derivatives are closely linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. researchgate.net By reducing the production of these inflammatory mediators, which sensitize nociceptors, these compounds can alleviate pain. The analgesic profile of some 4(1H)-pyridinone derivatives has been shown to be comparable to that of aspirin (B1665792) in preclinical models. nih.gov Further research is needed to explore other potential analgesic mechanisms of this compound derivatives, such as interactions with other pain-related targets in the central and peripheral nervous systems.

Antihypertensive and Cardiovascular Activity Studies

Derivatives of this compound have been extensively investigated for their potential to treat cardiovascular disorders, with research highlighting their multifaceted mechanisms of action, including vasorelaxation, inhibition of platelet aggregation, and modulation of phosphodiesterase activity.

Vasorelaxant Mechanisms and In Vitro Evaluation

The vasorelaxant properties of this compound derivatives have been demonstrated in various in vitro models, primarily using isolated rat thoracic aorta. nih.govresearchgate.net The underlying mechanism for this vasodilation is often linked to the nitric oxide (NO) signaling pathway. Certain derivatives have been shown to significantly increase the expression of endothelial nitric oxide synthase (eNOS) mRNA. nih.govresearchgate.net This upregulation of eNOS leads to a subsequent increase in the aortic content of NO. nih.govresearchgate.net Nitric oxide, a potent endogenous vasodilator, then activates guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, ultimately causing relaxation. nih.gov

In vitro studies have revealed that some of these compounds exhibit potent vasorelaxant activity, with EC₅₀ values in the micromolar to nanomolar range, often surpassing those of standard vasodilating agents like hydralazine, diazoxide, and isosorbide (B1672297) mononitrate. nih.govresearchgate.netresearchgate.net For instance, two series of pyridazin-3-one derivatives tethered with 4-substituted thiosemicarbazide (B42300) side chains and their cyclized versions displayed EC₅₀ values ranging from 0.0025 to 2.9480 µM. nih.gov Notably, compounds 4f , 4h , 5d , and 5e from this series were exceptionally potent, with EC₅₀ values of 0.0136, 0.0117, 0.0053, and 0.0025 µM, respectively. nih.gov Another study on 6-(4-substitutedphenyl)-3-pyridazinones reported potent vasorelaxant activity, with compounds 2e , 2h , and 2j showing superior EC₅₀ values of 0.1162, 0.07154, and 0.02916 µM, respectively. researchgate.net

Table 1: In Vitro Vasorelaxant Activity of Selected this compound Derivatives

| Compound | EC₅₀ (µM) | Reference |

|---|---|---|

| 4f | 0.0136 | nih.gov |

| 4h | 0.0117 | nih.gov |

| 5d | 0.0053 | nih.gov |

| 5e | 0.0025 | nih.gov |

| 2e | 0.1162 | researchgate.net |

| 2h | 0.07154 | researchgate.net |

| 2j | 0.02916 | researchgate.net |

| Hydralazine | 18.21 | nih.govresearchgate.net |

| Nitroglycerin | 0.1824 | nih.govresearchgate.net |

Platelet Aggregation Inhibition Mechanisms

Several this compound derivatives have demonstrated significant in vitro antiplatelet activity. researchgate.netnih.gov The primary mechanism of action for this effect appears to be the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Elevated cAMP levels in platelets inhibit various stages of platelet activation, including aggregation and the release of pro-thrombotic factors. nih.govpharmgkb.org

One pyridazinone analogue, HCL-31D , was found to inhibit platelet aggregation and ATP release induced by collagen, arachidonic acid, or thrombin, with IC₅₀ values ranging from 0.95 to 5.41 µM. nih.gov This compound dose-dependently increased platelet cAMP levels and potentiated the effects of prostaglandin E₁, a known stimulator of adenylate cyclase. nih.gov Furthermore, it attenuated phosphoinositide breakdown and intracellular calcium elevation, which are critical steps in platelet activation. nih.gov

Studies on 6-aryl-4,5-dihydro-3(2H)-pyridazinones have also reported potent inhibition of human platelet aggregation in vitro. nih.gov Some derivatives, particularly those with a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a methyl group at the 5-position, were found to be exceptionally active, with an anti-aggregation activity up to 16,000 times greater than that of acetylsalicylic acid in vitro. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE3/4, PDE5) and Selectivity

The cardiovascular effects of many this compound derivatives are closely linked to their ability to inhibit phosphodiesterase (PDE) isoenzymes, particularly PDE3 and PDE4. nih.govnih.gov PDE3, found in cardiac and vascular smooth muscle, and platelets, is a key target for cardiotonic and antithrombotic agents. nih.govnih.gov PDE4 is predominantly expressed in inflammatory and immune cells and its inhibition is a strategy for treating inflammatory diseases. nih.govnih.gov Some derivatives have also been investigated for their activity against PDE5, the target for erectile dysfunction therapies. nih.gov

Zardaverine, a pyridazinone derivative, was identified as a dual PDE3/PDE4 inhibitor. ymerdigital.com More recent research has focused on developing derivatives with improved selectivity. A series of pyridazinone derivatives bearing an indole (B1671886) moiety were evaluated as potential PDE4 inhibitors. drugs.com It was observed that the pyridazinone scaffold generally exhibited greater PDE4B inhibition compared to the corresponding 4,5-dihydropyridazinone structure. ymerdigital.comdrugs.com Compound 4ba from this series, with a 5-methoxyindole (B15748) moiety, showed 64% inhibition of PDE4B at 20 µM and an IC₅₀ of 251 nM, displaying a better selectivity profile towards the PDE4B isoform compared to the reference drug roflumilast. ymerdigital.comdrugs.com

The selectivity of these compounds is a crucial factor. Some 5-anilino derivatives of a pyrimidine-2,4-dione scaffold, structurally related to pyridazinones, exhibited high selectivity for PDE4 over PDE3 and PDE5. ymerdigital.com While comprehensive selectivity data across PDE3, PDE4, and PDE5 for a single series of this compound derivatives is not extensively documented in the reviewed literature, the available information suggests that the scaffold can be modified to achieve selective inhibition of specific PDE isoforms.

Cardiotonic Activity Investigation

The positive inotropic (cardiotonic) effects of this compound derivatives have been evaluated in vitro on isolated rabbit hearts. nih.gov This activity is often associated with the inhibition of PDE3 in the heart muscle, which leads to an increase in cAMP levels and consequently, enhanced cardiac contractility. nih.gov

In a study of newly synthesized 4,5-dihydro-3(2H)pyridazinone derivatives, several compounds were compared to the standard cardiotonic drug, digoxin. nih.gov Twelve of the tested compounds exhibited a higher effective response than digoxin, while nine showed comparable effects. nih.govnih.gov This indicates that the this compound nucleus is a promising scaffold for the development of new cardiotonic agents. The specific structural features required for this activity often include a 6-aryl substituent on the pyridazinone ring. nih.gov

Table 2: Comparative In Vitro Cardiotonic Activity of Selected this compound Derivatives

| Compound | Activity Compared to Digoxin | Reference |

|---|---|---|

| 12 compounds | Higher effective response | nih.gov |

| 9 compounds | Comparable effect | nih.gov |

| 8 compounds | Less active | nih.gov |

Anticancer and Antiproliferative Investigations (In Vitro Cell Line Studies)

The anticancer potential of this compound derivatives has been explored against a variety of human cancer cell lines in vitro. nih.govdrugs.com These studies have revealed promising antiproliferative effects and have begun to elucidate the underlying mechanisms.

Novel 3(2H)-pyridazinone derivatives have been shown to possess significant anti-proliferative effects against the human colon carcinoma cell line HCT116 . Some of these compounds were also effective in a model mimicking an inflamed cancer microenvironment. In another study, the introduction of a piperazinyl linker between the pyridazinone nucleus and a phenyl group led to compounds with good anti-proliferative effects against the gastric adenocarcinoma cell line AGS . nih.gov The two most promising compounds from this series, 12 and 22 , were found to induce oxidative stress, as evidenced by hydrogen peroxide release and morphological changes, and to promote apoptosis through the upregulation of Bax expression. nih.gov

Furthermore, a series of diarylurea derivatives based on a pyridazinone scaffold were screened against 60 cancer cell lines. Compounds 8f , 10l , and 17a demonstrated significant growth inhibition (GI%) against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer, with GI% values ranging from 62.21% to 100.14%. Compound 10l was shown to induce G0-G1 phase cell cycle arrest in the A549/ATCC (lung cancer) cell line and to upregulate the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Various derivatives | HCT116 (Colon) | Anti-proliferative | |

| 12 and 22 | AGS (Gastric) | Anti-proliferative, induces oxidative stress and apoptosis | nih.gov |

| 8f , 10l , 17a | Melanoma, NSCLC, Prostate, Colon | Significant growth inhibition | |

| 10l | A549 (Lung) | Induces G0-G1 cell cycle arrest and apoptosis |

Antitubercular Activity Research

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The this compound scaffold has been investigated in this context, with several derivatives showing promising in vitro activity against M. tuberculosis H37Rv. researchgate.net

In one study, two series of 6-pyridazinone derivatives were synthesized and evaluated for their antitubercular activity. researchgate.net Among these, 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (23) showed good activity, and three other compounds (18 , 25 , and 27 ) also demonstrated significant action against the H37Rv strain. researchgate.net Another study reported a series of novel pyridazine (B1198779) derivatives, of which three compounds were found to be moderately active against M. tuberculosis. pharmgkb.org

While the specific minimum inhibitory concentration (MIC) values are not always detailed in the broader literature, these findings highlight the potential of the pyridazinone core in the development of new antitubercular drugs.

Anticonvulsant Activity Studies

The therapeutic potential of this compound derivatives as anticonvulsant agents has been a significant area of investigation. Research has focused on designing and synthesizing novel derivatives that meet the essential pharmacophoric requirements for anticonvulsant activity. These studies primarily utilize in silico and in vitro models, followed by in vivo screening in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govnih.gov

A prominent mechanism explored for the anticonvulsant action of these compounds is the modulation of the gamma-aminobutyric acid (GABA) system. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its signaling can suppress neuronal hyperexcitability associated with seizures. Several pyridazinone derivatives have been shown to inhibit the enzyme GABA transaminase (GABA-AT), which is responsible for the degradation of GABA. nih.gov Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, thereby potentiating inhibitory neurotransmission. For instance, in-silico and in vitro studies have revealed that certain hybrid benzothiazole-pyridazinone derivatives exhibit noteworthy GABA-AT inhibitory activity. nih.gov The compound SPS-5F, a hybrid benzothiazole-pyridazinone, was identified as a potent GABA-AT inhibitor with an IC₅₀ value of 9.10 μM. nih.gov Subsequent in vivo testing showed that its administration significantly increased whole-brain GABA levels. nih.gov

Similarly, a series of hybrid benzimidazole-pyridazinone derivatives were designed and evaluated. nih.gov The compound SS-4F from this series demonstrated significant anticonvulsant activity in both MES and scPTZ screens, with ED₅₀ values of 25.10 and 85.33 mg/kg, respectively. nih.gov This compound was also found to markedly increase brain GABA levels, an effect further supported by its good binding properties with the GABA-A receptor in molecular docking studies. nih.gov Another study on hybrid pyridazinone-thiazole derivatives identified compound SP-5F as a significant anticonvulsant agent, which also demonstrated an increase in brain GABA levels. sci-hub.se

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents effective against absence seizures. sci-hub.seijpras.com The activity of this compound derivatives in both tests suggests a broad spectrum of anticonvulsant potential. For example, some 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives have shown significant activity in the MES model. researchgate.net In silico molecular docking studies have also been employed to screen large libraries of dihydropyridazin-3(2H)-one derivatives against potential targets like the human cytosolic branched-chain aminotransferase, with several compounds showing promising binding affinities. researchgate.net

| Compound | Derivative Type | Anticonvulsant Test | Activity Metric (ED₅₀/IC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| SPS-5F | Benzothiazole-pyridazinone hybrid | GABA-AT Inhibition | IC₅₀ = 9.10 μM | GABA-AT Inhibition | nih.gov |

| SS-4F | Benzimidazole-pyridazinone hybrid | MES | ED₅₀ = 25.10 mg/kg | GABA Level Increase / GABA-A Receptor Binding | nih.gov |

| scPTZ | ED₅₀ = 85.33 mg/kg | ||||

| SP-5F | Thiazole-pyridazinone hybrid | MES | ED₅₀ = 24.38 mg/kg | GABA Level Increase / GABA-A Receptor Modulation | sci-hub.se |

| scPTZ | ED₅₀ = 88.23 mg/kg | ||||

| 4h | 1,2-dihydro-pyridazine-3,6-dione derivative | MES | ED₅₀ = 44.7 mg/kg | Not Specified | researchgate.net |

Antioxidant Potential and Mechanism of Radical Scavenging

Pyridazinone derivatives have emerged as a class of compounds with significant antioxidant properties. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases. tandfonline.com Antioxidants can delay or prevent the oxidation of cellular components by scavenging free radicals. nih.gov The antioxidant capacity of this compound and related pyridazine derivatives has been evaluated using various in vitro assays, including superoxide (B77818) radical scavenging, 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, and inhibition of lipid peroxidation. tandfonline.comresearchgate.net

Studies on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues demonstrated potent superoxide anion scavenging activity. nih.govtandfonline.com The superoxide anion radical (O₂⁻) is a primary ROS, and its scavenging is a crucial step in preventing oxidative damage. Several tested compounds showed strong inhibitory effects on superoxide anion formation, with inhibition rates between 84% and 99% at a concentration of 10⁻³ M, comparable to the standard antioxidant α-tocopherol. tandfonline.com However, these same compounds generally exhibited weaker inhibitory effects on lipid peroxidation, suggesting they act primarily as superoxide radical scavengers rather than hydroxyl radical scavengers under the tested conditions. tandfonline.com

Computational studies have been employed to understand the mechanisms of radical scavenging by pyridazinone derivatives. researchgate.net The primary mechanisms by which antioxidants exert their effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netnih.gov In silico analysis of pyridazine derivatives, by calculating parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), helps to predict the dominant mechanism. researchgate.net For example, studies on hydroxychalcones suggest that the HAT mechanism is a major pathway in their antioxidant action. researchgate.net For pyridazine derivatives, computational investigations have explored these mechanisms in both gas and liquid phases to elucidate their antioxidative properties. researchgate.net

Further research into 4-chloro-(5-aliphatic/cyclic saturated amino)-2-o-chlorophenyl-(2H)-pyridazin-3-one derivatives revealed that some compounds were effective scavengers of DPPH and hydroxyl radicals, while others were excellent superoxide radical (SOR) scavengers, sometimes exceeding the activity of standard ascorbic acid. researchgate.net

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| 2H-pyridazine-3-one and 6-chloropyridazine analogues | Superoxide Anion Scavenging | Strong inhibition (84-99%) at 10⁻³ M for compounds 3, 4, 6, 19, 20, 22, 23, and 24. | tandfonline.com |

| 2H-pyridazine-3-one and 6-chloropyridazine analogues | Lipid Peroxidation (LP) Inhibition | Generally weak inhibitory effect, except for compounds 4, 19, and 20. | tandfonline.com |

| 4-Chloro-(5-aliphatic/cyclic saturated amino)-2-o-chlorophenyl-(2H)-pyridazin-3-one derivatives | DPPH Radical Scavenging | Compounds 4a and 4e showed good activity. | researchgate.net |

| Hydroxyl Radical Scavenging | Compounds 4a, 4e, 4f, 4g, and 4i were excellent scavengers. | ||

| Superoxide Radical (SOR) Scavenging | Compound 4g was a better scavenger than ascorbic acid. |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the design of this compound derivatives to enhance their biological activities. These studies systematically alter the chemical structure of the lead compound and evaluate the resulting changes in potency and efficacy for targets related to anticonvulsant and antioxidant activities. nih.govnih.govsarpublication.com

For anticonvulsant activity, SAR studies have identified several key structural features. The pyridazinone ring itself is considered a vital pharmacophore. nih.govnih.gov Modifications at various positions on this ring and the nature of the appended substituents significantly influence activity.

Lipophilic Domain: A well-defined lipophilic domain is considered essential. In many active compounds, this is provided by an aryl group. The nature and substitution pattern of this aryl moiety are critical. For instance, in a series of thiazole-pyridazinone hybrids, a p-chlorophenyl substitution on the pyridazinone core was found to be important for better anticonvulsant activity. sci-hub.se

Hybridization: Creating hybrid molecules by linking the pyridazinone core to other heterocyclic systems like benzothiazole (B30560) or benzimidazole (B57391) has proven to be a successful strategy. nih.govnih.gov This approach aims to combine the pharmacophoric features of both moieties to create more potent agents.

Linker and Side Chains: The nature of the side chain at the N-2 position of the pyridazinone ring can impact activity. For example, the presence of an acetamide (B32628) side chain has been linked to increased analgesic and anti-inflammatory action in some derivatives. sarpublication.com The length and flexibility of linkers in hybrid molecules are also important design considerations.

Substitutions on the Pyridazinone Ring: For quinazolin-4(3H)-one analogues, which share some structural similarities, the substituents at positions 2 and 3 are known to be particularly important for modulating anticonvulsant potency and pharmacokinetics. mdpi.com Similar principles often apply to the pyridazinone scaffold.

For antioxidant activity, SAR studies have highlighted the importance of specific functional groups and their positions.

Electron-donating Groups: For related 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which also exhibit antioxidant properties, the presence of electron-donating groups on the aromatic ring generally leads to higher antioxidant activity. gavinpublishers.com This is because these groups can stabilize the resulting radical formed after hydrogen or electron donation.

Halogen Substitution: The introduction of halogen atoms, such as chlorine, can significantly influence biological activity. nih.goveurochlor.org In some series of pyridazine derivatives, chloro- and fluoro-phenylamine side chains were found on the most active compounds in both superoxide scavenging and lipid peroxidation inhibition assays. tandfonline.com

Hydroxyl Groups: The number and position of hydroxyl groups are often critical for the radical scavenging activity of phenolic antioxidants. nih.gov While not always a primary feature of the core pyridazinone structure, the incorporation of phenolic moieties into derivatives can be a strategy to enhance antioxidant potential.

Applications As Functional Organic Materials and Chemical Modifiers

Corrosion Inhibition Mechanisms

Derivatives of 4,5-dihydropyridazin-3(2h)-one have demonstrated significant potential as corrosion inhibitors for metals, particularly for steel in acidic environments. tandfonline.com The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.comresearchgate.net This adsorption process is a complex interplay of physical and chemical interactions.

The pyridazinone ring, with its nitrogen and oxygen heteroatoms and π-electrons, plays a crucial role in the adsorption process. peacta.orgnih.gov These heteroatoms act as active centers for adsorption, facilitating the sharing of electrons with the vacant d-orbitals of iron atoms on the steel surface. tandfonline.com This leads to the formation of a coordinate covalent bond, a key aspect of chemisorption. tandfonline.com

Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating the inhibition mechanism. tandfonline.com PDP studies have shown that pyridazinone derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net EIS results further confirm the formation of a protective layer by showing an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor. tandfonline.com

The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netresearchgate.net The Gibbs free energy of adsorption (ΔG°ads) values calculated from these isotherms typically indicate a spontaneous adsorption process involving both physisorption (electrostatic interactions between the charged metal surface and the charged inhibitor molecules) and chemisorption. mdpi.com

Theoretical studies using Density Functional Theory (DFT) and Monte Carlo (MC) simulations have provided further insights at the molecular level. tandfonline.com DFT calculations help in understanding the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater tendency to donate electrons to the metal surface, while a lower LUMO energy suggests a higher ability to accept electrons from the metal. researchgate.net MC simulations are used to model the adsorption of the inhibitor molecules on the metal surface, providing a visual representation of the protective film formation. tandfonline.com

Table 1: Research Findings on Corrosion Inhibition by Pyridazinone Derivatives

| Technique | Key Findings | References |

| Potentiodynamic Polarization (PDP) | Mixed-type inhibition, suppressing both anodic and cathodic reactions. | researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Increased charge transfer resistance and decreased double-layer capacitance, confirming protective film formation. | tandfonline.com |

| Langmuir Adsorption Isotherm | Monolayer adsorption of inhibitor molecules on the metal surface. | researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Elucidation of electronic properties (HOMO, LUMO) influencing electron donation and acceptance. | tandfonline.comresearchgate.net |

| Monte Carlo (MC) Simulations | Modeling of the adsorption process and visualization of the protective film. | tandfonline.com |

Antioxidant Properties in Material Science (e.g., Base Oil Improvement)

The antioxidant activity of pyridazinone derivatives is attributed to their ability to scavenge free radicals, which are key intermediates in the oxidation chain reaction. researchgate.netnih.gov The nitrogen atoms within the pyridazinone ring can donate a hydrogen atom to the reactive peroxy radicals (ROO•) formed during the initial stages of oxidation, thereby neutralizing them and preventing the propagation of the oxidation cycle.

Research has demonstrated the synthesis of specific this compound derivatives for the purpose of enhancing the performance of base oils. scinito.ai While detailed performance data is proprietary, the focus of such research indicates the potential of these compounds to improve the oxidative stability of lubricants. The general mechanism for heterocyclic antioxidants in lubricants involves the interruption of the radical chain reactions that lead to oil degradation. yu.edu.jo

The effectiveness of an antioxidant additive is often evaluated by standardized tests that measure the resistance of the oil to oxidation under controlled conditions. The development of novel antioxidant additives based on the pyridazinone scaffold is an active area of research, aiming to provide enhanced protection for lubricating oils in demanding applications. yu.edu.jo

Table 2: Antioxidant Applications of Pyridazinone Derivatives in Material Science

| Application Area | Function of Pyridazinone Derivative | Significance | References |

| Base Oil Improvement | Acts as a free radical scavenger. | Inhibits oxidative degradation, improves lubricant lifespan and performance. | scinito.aiyu.edu.jo |

| Lubricant Formulation | Enhances oxidative stability. | Prevents viscosity increase and sludge formation. | researchgate.net |

Development as Agrochemical Agents (e.g., Insecticides, Herbicides)

The biological activity of pyridazinone derivatives has led to their exploration and development as active ingredients in agrochemicals, demonstrating both insecticidal and herbicidal properties. jocpr.comscispace.com This dual activity makes them a versatile scaffold for the design of new crop protection agents.

Herbicidal Activity

Certain pyridazinone derivatives have been identified as potent herbicides. scispace.com A significant mode of action for some of these compounds is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). acs.orgacs.org PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, the death of the plant. acs.org

Research has shown that biaryl-pyridazinone derivatives can exhibit excellent herbicidal activity against a range of broadleaf and grass weeds, with some compounds showing efficacy comparable to commercial herbicides. acs.org The structure-activity relationship (SAR) studies are crucial in optimizing the herbicidal potency of these compounds. For instance, the nature and position of substituents on the pyridazinone and associated phenyl rings can significantly influence their inhibitory effect on the PPO enzyme. acs.orgnih.gov

Insecticidal Activity

In addition to their herbicidal properties, pyridazinone derivatives have also been investigated for their insecticidal activity. jocpr.comscholarsresearchlibrary.com Studies have demonstrated the efficacy of certain 3-cyano-1,4-dihydropyridazin-4-one derivatives against pests such as the oleander aphid (Aphis nerii). researchgate.netresearchgate.net The toxicity of these compounds is evaluated through bioassays that determine the lethal concentration (LC50) required to kill a certain percentage of the insect population. researchgate.net

The development of pyridazinone-based insecticides is part of a broader effort to discover new active ingredients with novel modes of action to combat the growing issue of insecticide resistance in pest populations. nih.govmdpi.com The structural diversity that can be achieved with the pyridazinone scaffold allows for the synthesis of a wide range of analogs, which can be screened for their insecticidal potential against various insect pests.

Table 3: Agrochemical Applications of Pyridazinone Derivatives

| Agrochemical Type | Mode of Action / Target Pest | Key Research Findings | References |

| Herbicide | Inhibition of protoporphyrinogen oxidase (PPO). | Effective against broadleaf and grass weeds. | acs.orgacs.org |

| Insecticide | Toxic to pests such as Aphis nerii. | LC50 values determined through bioassays. | researchgate.netresearchgate.net |

Future Directions and Emerging Research Avenues for 4,5 Dihydropyridazin 3 2h One

Rational Design of Novel Dihydropyridazinone Analogues

The future of 4,5-dihydropyridazin-3(2H)-one research is intrinsically linked to the rational design of new analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. This approach moves beyond serendipitous discovery to a targeted strategy based on a deep understanding of structure-activity relationships (SAR).

Future design strategies will likely focus on several key areas. One promising direction is the synthesis of hybrid molecules that combine the dihydropyridazinone core with other pharmacologically active moieties. This can lead to dual-action drugs or compounds with synergistic effects. For instance, the conjugation of the dihydropyridazinone ring with a 1,2,4-triazole (B32235) moiety has been shown to produce compounds with significant antihypertensive activity. nih.gov

Another area of focus is the modification of substituents on the dihydropyridazinone ring to optimize interactions with specific biological targets. For example, the introduction of a trifluoromethyl group can enhance the activity of certain derivatives. tandfonline.com The strategic placement of functional groups can also improve metabolic stability, a crucial factor in drug development. nih.gov

| Analogue Design Strategy | Therapeutic Target/Application | Key Findings/Future Potential |

| Hybrid Molecules | Antihypertensive | Combination with 1,2,4-triazole shows comparable activity to hydralazine. nih.gov |

| Substituent Modification | Anti-inflammatory | Introduction of a trifluoromethyl group can enhance potency. |

| Metabolic Blocking | CNS Disorders | Modification of the dihydropyridazinone moiety to block in vivo metabolism for H₃ receptor antagonists. nih.gov |

Integration with Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound derivatives is crucial for exploring their full therapeutic potential. Future research will increasingly rely on advanced synthetic methodologies to create diverse libraries of these compounds for high-throughput screening.

Furthermore, the development of novel catalytic systems and the use of microwave-assisted synthesis are expected to accelerate the production of dihydropyridazinone libraries. These advanced methods not only enhance efficiency but also allow for the introduction of a wider range of chemical diversity into the molecular scaffold.

Deepening Mechanistic Understanding of Biological Activities

While numerous biological activities have been reported for this compound derivatives, a deeper understanding of their mechanisms of action at the molecular level is a critical area for future research. Elucidating the precise interactions between these compounds and their biological targets will enable more targeted drug design and development.

For instance, some dihydropyridazinone analogues exhibit their effects by inhibiting specific enzymes, such as phosphodiesterase-III (PDE-III) in the cardiovascular system. nih.gov Others have been shown to act as inverse agonists at histamine (B1213489) H₃ receptors, suggesting potential applications in neurological disorders. nih.gov

Future mechanistic studies will likely employ a combination of biochemical assays, structural biology techniques like X-ray crystallography and cryo-electron microscopy, and advanced spectroscopic methods. These approaches will provide detailed insights into the binding modes and conformational changes that underpin the biological activity of these compounds.

Exploration of New Pharmacological Targets

The versatility of the this compound scaffold suggests that its therapeutic potential extends beyond currently identified targets. A key future direction is the systematic exploration of new pharmacological targets for these compounds.

High-throughput screening of dihydropyridazinone libraries against a broad range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. For example, recent studies have identified pyridazinone derivatives with potential as anticancer agents through the inhibition of targets like PARP, DHFR, and various kinases. tandfonline.com There is also emerging evidence for their activity against neuroinflammatory pathways and as modulators of adrenoceptors. nih.gov

The exploration of new targets will be facilitated by advances in chemical biology and proteomics, which allow for the unbiased identification of protein-ligand interactions within a cellular context.

Advanced Computational Modeling and AI-Driven Drug Discovery

The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and development of this compound-based drugs. These in silico approaches can significantly accelerate the identification of promising drug candidates and optimize their properties.

Pharmacophore modeling and molecular docking are already being used to predict the binding of dihydropyridazinone derivatives to their targets and to guide the design of new analogues with improved affinity and selectivity. nih.gov These computational tools allow researchers to visualize and analyze molecular interactions, providing a rational basis for lead optimization.

Quantitative Structure-Activity Relationship (QSAR) studies are also valuable for identifying the key structural features that determine the biological activity of these compounds. ontosight.ai By correlating chemical structure with biological data, QSAR models can predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

| Computational Approach | Application in Dihydropyridazinone Research | Potential Impact |

| Pharmacophore Modeling | Identifying essential structural features for PDE-III inhibition. nih.gov | Rational design of more potent and selective cardiotonic agents. |

| Molecular Docking | Predicting binding modes at various receptors. ontosight.ai | Guiding the synthesis of analogues with improved target affinity. |

| QSAR | Correlating structural features with anticancer activity. | Prioritizing the synthesis of potent anticancer compounds. |

| Machine Learning/AI | Predicting biological activity and ADMET properties of novel analogues. jazindia.compython-bloggers.comnih.govmdpi.comnih.govnih.govharvard.edumdpi.comyoutube.comnih.gov | Accelerating the drug discovery process and reducing costs. |

By embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of innovative medicines to address a wide range of diseases.

Q & A

Q. Basic Research Focus

- 1H NMR : Reveals proton environments, such as the dihydropyridazine ring’s characteristic signals (δ 2.5–3.5 ppm for CH2 groups) .

- IR spectroscopy : Confirms carbonyl stretches (~1650–1700 cm⁻¹) and N-H/N-O bonds .

- X-ray diffraction : Resolves stereochemistry and substituent orientation, as demonstrated for phosphorylated derivatives .

How can computational chemistry methods (e.g., DFT, QSAR) aid in understanding the reactivity and pharmacological potential of these compounds?

Advanced Research Focus

Quantum-chemical studies (e.g., density functional theory) predict electronic properties, reaction pathways, and stability of intermediates. For example:

- Reactivity analysis : Calculations on phosphorylated derivatives reveal charge distribution effects on nucleophilic substitution .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .